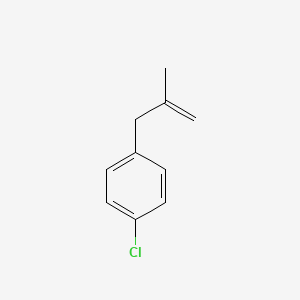

1-Chloro-4-(2-methylallyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIILLUQCKLPLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177631 | |

| Record name | Benzene, 1-chloro-4-(2-methyl-2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23063-65-2 | |

| Record name | 1-Chloro-4-(2-methyl-2-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23063-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-(2-methylallyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023063652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-4-(2-methyl-2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-(2-methylallyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Chloro-4-(2-methylallyl)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XP4A3B6GMM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical properties of 1-Chloro-4-(2-methylallyl)benzene

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and safety information for 1-Chloro-4-(2-methylallyl)benzene, a halogenated aryl-substituted alkene of interest to researchers and professionals in drug development and chemical synthesis.

Compound Identification and Physical Properties

This compound is an organic compound featuring a chlorobenzene ring substituted with a 2-methylallyl group at the para position.

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | 1-chloro-4-(2-methylprop-2-enyl)benzene |

| CAS Number | 23063-65-2 |

| Molecular Formula | C₁₀H₁₁Cl[1] |

| Molecular Weight | 166.65 g/mol [1] |

| InChI | InChI=1S/C10H11Cl/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6H,1,7H2,2H3[1] |

| InChIKey | VLIILLUQCKLPLB-UHFFFAOYSA-N[1] |

| SMILES | C=C(C)Cc1ccc(cc1)Cl[1] |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Boiling Point | 215.2 °C at 760 mmHg | Predicted |

| Density | 1.028 g/cm³ | Predicted |

| LogP (Octanol-Water Partition Coefficient) | 4.2 | Computed by XLogP3 3.0 |

| Vapor Pressure | 0.219 mmHg at 25 °C | Predicted |

Synthesis and Reactivity

The primary synthetic route to this compound is through the Friedel-Crafts alkylation of chlorobenzene.[2] The reactivity of this compound is characterized by the distinct functionalities of the chloro and 2-methylallyl groups.[2]

Synthesis via Friedel-Crafts Alkylation

The Friedel-Crafts alkylation involves the reaction of chlorobenzene with an alkylating agent, such as methallyl chloride, in the presence of a Lewis acid catalyst.[2]

Caption: Friedel-Crafts Alkylation Synthesis Pathway.

The following is a representative experimental protocol for the Friedel-Crafts alkylation of an aromatic compound, which can be adapted for the synthesis of this compound.

-

Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Reaction Mixture Preparation: Chlorobenzene and a Lewis acid catalyst (e.g., anhydrous aluminum chloride) are placed in the flask. The mixture is cooled to the desired reaction temperature (e.g., 0-5 °C) using an ice bath.

-

Addition of Alkylating Agent: Methallyl chloride is added dropwise to the stirred reaction mixture over a period of several hours, while maintaining the temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is poured onto crushed ice and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with water, a dilute solution of sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Reactivity

The presence of both a chloro and a 2-methylallyl group provides two reactive sites in the molecule.[2]

Caption: Reactivity of this compound.

-

Reactions involving the Chloro Group: The chlorine atom on the aromatic ring can undergo nucleophilic aromatic substitution reactions.[2]

-

Reactions involving the 2-Methylallyl Group: The double bond in the 2-methylallyl group is susceptible to various reactions:

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data

| Technique | Data Highlights |

| ¹H NMR | Aromatic protons are expected in the range of 6.5-8.0 ppm. Protons of the methyl and methylene groups of the 2-methylallyl substituent will have characteristic shifts. |

| ¹³C NMR | Aromatic carbons typically appear in the 120-150 ppm region.[3][4] |

| Infrared (IR) | Characteristic peaks for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-Cl stretching.[5] |

Experimental Protocols for Spectroscopic Analysis

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard.

-

Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹).

Safety and Handling

A Safety Data Sheet (SDS) for 1-Chloro-4-(2-methyl-2-propen-1-yl)benzene is available from Angene Chemical.[6] The following information is a summary of key safety precautions.

Table 4: Hazard and Precautionary Statements (GHS)

| Category | Statement |

| Hazard Statements | Based on related compounds, may be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

Experimental Protocols for Safe Handling

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile synthetic intermediate with distinct reactive sites that can be selectively functionalized. This guide provides essential technical information for its safe handling, synthesis, and characterization, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further research into its specific biological activities and applications is warranted.

References

- 1. This compound [chemicalbook.com]

- 2. This compound | 23063-65-2 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. angenechemical.com [angenechemical.com]

- 7. This compound | 23063-65-2 [amp.chemicalbook.com]

1-Chloro-4-(2-methylallyl)benzene molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 1-Chloro-4-(2-methylallyl)benzene. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on detailed data and experimental protocols. This document includes a summary of key quantitative data, a detailed experimental protocol for its synthesis via Friedel-Crafts alkylation, and a visualization of the reaction mechanism.

Molecular Structure and Formula

This compound is an aromatic compound characterized by a chlorobenzene ring substituted at the para position with a 2-methylallyl group.

Molecular Formula: C₁₀H₁₁Cl[1][2]

Structure:

IUPAC Name: 1-chloro-4-(2-methylprop-2-en-1-yl)benzene[3]

CAS Number: 23063-65-2[3]

Synonyms: 3-(4-chlorophenyl)-2-methyl-1-propene, 1-chloro-4-(2-methylprop-2-enyl)benzene[3]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Weight | 166.65 g/mol | [1][2] |

| Appearance | Not specified in available search results. | |

| Boiling Point | Not specified in available search results. | |

| Melting Point | Not specified in available search results. | |

| Density | Not specified in available search results. | |

| Solubility | Not specified in available search results. | |

| ¹H NMR | Specific spectral data not available in search results. | [3] |

| ¹³C NMR | Specific spectral data not available in search results. | [3] |

| Infrared (IR) Spectrum | Specific spectral data not available in search results. | [3] |

Note: While the existence of NMR and IR spectral data is confirmed, the specific chemical shifts and absorption bands were not available in the provided search results. Researchers should consult spectral databases for this detailed information.

Synthesis

The primary method for the synthesis of this compound is the Friedel-Crafts alkylation of chlorobenzene. This electrophilic aromatic substitution reaction involves the reaction of chlorobenzene with an appropriate alkylating agent, such as methallyl chloride (3-chloro-2-methyl-1-propene), in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Alkylation

The following is a generalized experimental protocol for the synthesis of this compound.

Materials:

-

Chlorobenzene

-

Methallyl chloride (3-chloro-2-methyl-1-propene)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (or other suitable inert solvent)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

-

Stirring and heating apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add chlorobenzene and the inert solvent. Cool the flask in an ice bath.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride to the cooled solution while stirring. It is crucial to maintain anhydrous conditions as aluminum chloride reacts vigorously with water.

-

Addition of Alkylating Agent: Slowly add methallyl chloride from the dropping funnel to the stirred reaction mixture. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Note: This is a generalized procedure. The specific quantities of reagents, reaction times, and temperatures should be optimized for the desired scale and purity.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the presence of the chlorinated aromatic ring and the alkene functionality of the methylallyl group.[1]

-

Aromatic Ring: The chlorine atom is a deactivating, ortho-, para-directing group for further electrophilic aromatic substitution. It can also undergo nucleophilic aromatic substitution under certain conditions. The aromatic ring can participate in various cross-coupling reactions, which are valuable in the synthesis of more complex molecules.[1]

-

Methylallyl Group: The double bond in the methylallyl group is susceptible to a variety of reactions, including addition reactions (e.g., hydrogenation, halogenation), oxidation, and polymerization.[1]

This dual reactivity makes this compound a versatile intermediate in organic synthesis, with potential applications in the development of pharmaceuticals and agrochemicals.[1]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Friedel-Crafts Alkylation Mechanism

The following diagram illustrates the mechanism of the Friedel-Crafts alkylation for the synthesis of this compound.

References

An In-Depth Technical Guide to 1-Chloro-4-(2-methylprop-2-en-1-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-chloro-4-(2-methylprop-2-en-1-yl)benzene, a halogenated aromatic compound with potential applications in organic synthesis and materials science. This document details its chemical identity, physicochemical properties, synthesis methodologies, and spectroscopic characterization. While direct applications in drug development are not yet extensively documented, this guide explores the broader context of halogenated aryl-substituted alkenes and their potential as versatile intermediates in the synthesis of complex organic molecules.

Chemical Identity and Properties

The compound with the common name 1-Chloro-4-(2-methylallyl)benzene is systematically named 1-chloro-4-(2-methylprop-2-en-1-yl)benzene according to IUPAC nomenclature.[1] It is a substituted aromatic hydrocarbon containing a chlorophenyl group and a methallyl substituent.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 1-chloro-4-(2-methylprop-2-en-1-yl)benzene | [1] |

| Synonyms | This compound, 3-(4-chlorophenyl)-2-methyl-1-propene | [1] |

| CAS Number | 23063-65-2 | [1] |

| Molecular Formula | C₁₀H₁₁Cl | [1] |

| Molecular Weight | 166.65 g/mol | [1] |

| Density | 1.028 g/cm³ | [2] |

| Boiling Point | 215.2 °C at 760 mmHg | [2] |

| XLogP3 | 4.2 | [1] |

Synthesis Methodologies

Several synthetic routes can be employed for the preparation of 1-chloro-4-(2-methylprop-2-en-1-yl)benzene. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Friedel-Crafts Alkylation

A primary and straightforward method for the synthesis of this compound is the Friedel-Crafts alkylation of chlorobenzene.[3] This reaction involves the electrophilic substitution of a hydrogen atom on the chlorobenzene ring with the 2-methylallyl group.

Reaction Scheme:

Figure 1: Friedel-Crafts Alkylation Synthesis.

Experimental Protocol (Hypothetical):

-

To a stirred solution of anhydrous aluminum chloride (Lewis acid catalyst) in a suitable inert solvent (e.g., carbon disulfide or nitrobenzene) under a nitrogen atmosphere, add chlorobenzene.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add methallyl chloride to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or GC).

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain 1-chloro-4-(2-methylprop-2-en-1-yl)benzene.

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful cross-coupling methods for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that can be adapted for the synthesis of the target compound.[3]

Logical Relationship for Suzuki-Miyaura Coupling:

Figure 2: Suzuki-Miyaura Coupling Strategy.

This approach would involve the coupling of a (4-chlorophenyl)boronic acid derivative with a 2-methylallyl halide.[3] It is important to note that the reactivity of aryl chlorides in such couplings is generally lower than that of aryl bromides or iodides, potentially requiring more specialized catalytic systems.[3]

Spectroscopic Characterization

The structure of 1-chloro-4-(2-methylprop-2-en-1-yl)benzene can be unequivocally confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data

| Technique | Data Source | Key Features |

| ¹H NMR | Varian A-60 | Signals corresponding to aromatic protons, allylic protons, methyl protons, and vinyl protons. |

| ¹³C NMR | Pfaltz & Bauer, Inc. | Resonances for aromatic carbons (including the carbon attached to chlorine), allylic carbon, methyl carbon, and vinyl carbons. |

| FTIR | CAPILLARY CELL: NEAT | Characteristic absorption bands for C-H (aromatic and aliphatic), C=C (aromatic and vinyl), and C-Cl stretching vibrations. |

| Raman | SpectraBase | Complementary vibrational data to IR spectroscopy. |

(Note: Specific chemical shifts and coupling constants would be determined from the actual spectra.)

Reactivity and Potential Applications

The chemical reactivity of 1-chloro-4-(2-methylprop-2-en-1-yl)benzene is dictated by its two main functional groups: the chlorinated aromatic ring and the 2-methylallyl group.[3]

-

Chlorinated Aromatic Moiety: The chlorine atom can undergo nucleophilic aromatic substitution reactions, although typically under harsh conditions. More readily, it can participate in various metal-catalyzed cross-coupling reactions, allowing for the introduction of other functional groups at the para-position.[3]

-

2-Methylallyl Group: The double bond in the methallyl group is susceptible to a range of reactions, including addition (e.g., hydrogenation, halogenation), oxidation (which can lead to alcohols or carboxylic acids), and polymerization.[3]

This dual reactivity makes 1-chloro-4-(2-methylprop-2-en-1-yl)benzene a valuable intermediate in organic synthesis for the construction of more complex molecules with potential applications in materials science and as precursors for agrochemicals and pharmaceuticals.[3]

Experimental Workflow for Further Functionalization:

Figure 3: Potential Functionalization Pathways.

Relevance in Drug Development

While there is currently limited direct evidence of 1-chloro-4-(2-methylprop-2-en-1-yl)benzene being used as a lead compound in drug development, the structural motifs it contains are of interest. Halogenated aromatic compounds are prevalent in many pharmaceuticals, as the inclusion of a halogen atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity.[4][5][6]

The biological activities of halogenated organic compounds are diverse and include antimicrobial, antifungal, antiviral, and antiproliferative effects.[6] The toxicological profiles of halogenated benzenes are also an important consideration, as their metabolism can lead to the formation of reactive intermediates.[4]

Further research into the biological activities of 1-chloro-4-(2-methylprop-2-en-1-yl)benzene and its derivatives could reveal potential therapeutic applications.

Conclusion

1-Chloro-4-(2-methylprop-2-en-1-yl)benzene is a readily accessible and synthetically versatile molecule. Its dual reactivity allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex organic structures. While its direct role in drug development is yet to be established, its structural features are relevant to medicinal chemistry. This technical guide provides a foundational understanding of this compound, intended to support further research and exploration of its potential applications.

References

- 1. 1-Chloro-4-(2-methyl-2-propen-1-yl)benzene | C10H11Cl | CID 89985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:23063-65-2 | Chemsrc [chemsrc.com]

- 3. This compound | 23063-65-2 | Benchchem [benchchem.com]

- 4. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Friedel-Crafts Alkylation for the Synthesis of 1-Chloro-4-(2-methylallyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts alkylation reaction for the synthesis of 1-Chloro-4-(2-methylallyl)benzene, a key intermediate in the development of various organic compounds. This document details the underlying chemical principles, offers a robust experimental protocol, and presents relevant data for researchers in organic synthesis and drug development.

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic chemistry, enabling the formation of carbon-carbon bonds through the electrophilic aromatic substitution of an aromatic ring with an alkyl halide.[1][2][3] This guide focuses on the specific application of this reaction to synthesize this compound from chlorobenzene and methallyl chloride (3-chloro-2-methyl-1-propene). The chlorine substituent on the benzene ring is a deactivating but ortho, para-directing group.[4] Due to steric hindrance at the ortho position, the para-substituted product, this compound, is expected to be the major isomer.[4][5]

Reaction Mechanism and Signaling Pathway

The Friedel-Crafts alkylation proceeds through the generation of a carbocation electrophile, which then attacks the electron-rich aromatic ring. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is essential for this process.[4]

The reaction can be summarized in the following steps:

-

Formation of the Electrophile: The Lewis acid catalyst abstracts the chloride from methallyl chloride, forming a resonance-stabilized allylic carbocation.

-

Electrophilic Attack: The carbocation attacks the chlorobenzene ring, preferentially at the para position, to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

References

- 1. This compound | 23063-65-2 | Benchchem [benchchem.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Question: Describe the reaction of chlorobenzene with alkylation. | Filo [askfilo.com]

- 4. Explain Friedel-Craft alkylation of chlorobenzene. Give an equation. [vedantu.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

Spectroscopic Analysis of 1-Chloro-4-(2-methylallyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1-Chloro-4-(2-methylallyl)benzene, a halogenated aryl-substituted alkene of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental spectra, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. The guide also outlines the standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure, which includes a para-substituted chlorobenzene ring and a 2-methylallyl group.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.25 | d | 2H | Aromatic (H-2, H-6) |

| ~7.10 | d | 2H | Aromatic (H-3, H-5) |

| ~4.85 | s | 1H | Vinylic (=CH₂) |

| ~4.80 | s | 1H | Vinylic (=CH₂) |

| ~3.30 | s | 2H | Allylic (-CH₂-) |

| ~1.75 | s | 3H | Methyl (-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Quaternary Allylic (=C(CH₃)₂) |

| ~139 | Aromatic (C-4) |

| ~132 | Aromatic (C-1) |

| ~130 | Aromatic (C-3, C-5) |

| ~128 | Aromatic (C-2, C-6) |

| ~112 | Vinylic (=CH₂) |

| ~45 | Allylic (-CH₂) |

| ~22 | Methyl (-CH₃) |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2970-2910 | Medium | Aliphatic C-H Stretch |

| ~1650 | Medium | C=C Stretch (Alkene) |

| ~1600, ~1490 | Strong | C=C Stretch (Aromatic) |

| ~1090 | Strong | C-Cl Stretch (Aromatic) |

| ~890 | Strong | =CH₂ Out-of-Plane Bend |

| ~820 | Strong | p-Substituted Benzene C-H Out-of-Plane Bend |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion |

| 166/168 | [M]⁺ (Molecular Ion) |

| 151/153 | [M - CH₃]⁺ |

| 131 | [M - Cl]⁺ |

| 128 | [M - HCl - H]⁺ |

| 115 | [C₉H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer, such as a Varian A-60 (60 MHz) or a more modern Bruker Avance (e.g., 400 MHz), is employed for both ¹H and ¹³C NMR analysis.

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Acquisition : The proton NMR spectrum is acquired with a pulse angle of 90°, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 16-64) are averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition : The carbon-13 NMR spectrum is obtained using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared spectrometer is utilized for this analysis.

-

Sample Preparation (Neat Liquid) : As this compound is a liquid at room temperature, the spectrum is conveniently recorded as a neat liquid. A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, forming a thin capillary film. Alternatively, a single drop can be placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.[1]

-

Data Acquisition : A background spectrum of the empty salt plates or the clean ATR crystal is recorded first. The sample is then placed, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

2.3. Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used. An electron ionization (EI) source is standard for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction : A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the gas chromatograph. The GC is equipped with a suitable capillary column (e.g., a non-polar polydimethylsiloxane-based column) to separate the analyte from any impurities.

-

Ionization : As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Data Processing : The detector records the abundance of each ion, and a mass spectrum is generated by plotting the relative intensity of the ions as a function of their m/z values.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Chloro-4-(2-methylallyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Chloro-4-(2-methylallyl)benzene. The document presents predicted spectral data, detailed experimental protocols for acquiring high-quality NMR spectra, and a structural diagram for clear spectral assignment. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with this compound or structurally related molecules.

Molecular Structure and NMR Data

This compound possesses a distinct molecular structure with a substituted aromatic ring and an allylic side chain. These features give rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra, providing a spectroscopic fingerprint for the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons, the benzylic methylene protons, the vinyl protons, and the methyl protons of the 2-methylallyl group. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1.[1]

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to allyl group) | 7.05 - 7.15 | d |

| Aromatic (ortho to Cl) | 7.20 - 7.30 | d |

| Vinylic (=CH₂) | ~4.85 | s |

| Vinylic (=CH₂) | ~4.70 | s |

| Benzylic (-CH₂-) | ~3.30 | s |

| Methyl (-CH₃) | ~1.70 | s |

Note: These are predicted values. Actual experimental values may vary depending on the solvent and experimental conditions.[1]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for the distinct carbon environments in this compound are presented in Table 2.[1]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| Quaternary Allylic (=C(CH₃)-) | ~144.0 |

| Aromatic (C-CH₂) | ~139.0 |

| Aromatic (C-Cl) | ~132.0 |

| Aromatic (CH, ortho to allyl group) | ~130.0 |

| Aromatic (CH, ortho to Cl) | ~128.5 |

| Vinylic (=CH₂) | ~112.0 |

| Benzylic (-CH₂) | ~40.0 |

| Methyl (-CH₃) | ~22.0 |

Note: These are predicted values. Actual experimental values may vary depending on the solvent and experimental conditions.[1]

Experimental Protocol for NMR Spectroscopy

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer being used (typically around 4-5 cm).

-

Capping: Securely cap the NMR tube.

NMR Instrument Parameters

The following are general parameters for a modern NMR spectrometer (e.g., 400 or 500 MHz). These may need to be optimized based on the specific instrument and experimental goals.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A sweep width of approximately 12-16 ppm, centered around 6 ppm.

-

Temperature: Room temperature (e.g., 298 K).

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

-

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A sweep width of approximately 200-240 ppm, centered around 100 ppm.

-

Temperature: Room temperature (e.g., 298 K).

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak can be used as a secondary reference.

-

Integration: For ¹H spectra, integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify and list the chemical shifts of all peaks. For ¹H spectra, determine the multiplicity (singlet, doublet, triplet, etc.) and calculate the coupling constants (J-values).

Visualization of Molecular Structure and NMR Assignment

To facilitate the interpretation of the NMR spectra, a clear representation of the molecular structure with atom numbering is essential. The following Graphviz diagram illustrates the structure of this compound and the proposed numbering scheme for NMR signal assignment.

This guide provides a foundational understanding of the NMR characteristics of this compound. For definitive structural confirmation, it is recommended to acquire experimental 2D NMR data, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra, to establish proton-proton and proton-carbon correlations, respectively.

References

Reactivity of the 2-methylallyl group in 1-Chloro-4-(2-methylallyl)benzene

An In-depth Technical Guide to the Reactivity of the 2-Methylallyl Group in 1-Chloro-4-(2-methylallyl)benzene

Introduction

This compound, a halogenated aryl-substituted alkene, is a versatile bifunctional molecule of significant interest in organic synthesis.[1] Its structure incorporates two key reactive centers: the chlorinated aromatic ring and the 2-methylallyl olefinic group. This duality allows for selective functionalization, making it a valuable intermediate for the synthesis of complex organic molecules, including potential pharmaceuticals and agrochemicals.[1] While the aryl chloride moiety participates in reactions typical of aryl halides, such as cross-coupling and nucleophilic substitution, the 2-methylallyl group provides a site of unsaturation that is susceptible to a wide range of addition, oxidation, and reduction reactions.[1] This guide focuses on the reactivity of the 2-methylallyl group, providing a technical overview of its transformations, supported by experimental protocols and mechanistic pathways.

Reactivity Profile of this compound

The chemical behavior of this compound is dictated by the distinct properties of its two functional moieties. The aryl chloride is generally less reactive in cross-coupling reactions than corresponding aryl bromides or iodides, a crucial consideration for designing multi-step synthetic sequences.[1] Conversely, the exocyclic double bond of the 2-methylallyl group is electron-rich and readily undergoes reactions characteristic of alkenes.[1]

Caption: Overview of the dual reactivity of this compound.

Reactions of the 2-Methylallyl Group

The double bond in the 2-methylallyl group is the primary site for a variety of transformations, which are detailed below.

Addition Reactions (Hydrofunctionalization)

Hydrofunctionalization reactions involve the addition of a hydrogen atom and a functional group across the double bond.[1] The regioselectivity of these additions is governed by Markovnikov's or anti-Markovnikov's rule, depending on the reaction mechanism.

| Reaction Type | Reagents & Conditions | Expected Product | Mechanism |

| Acid-Catalyzed Hydration | Aqueous acid (e.g., H₂SO₄ in H₂O) | 1-(4-chlorophenyl)-2-methylpropan-2-ol | Markovnikov addition via tertiary carbocation |

| Hydroboration-Oxidation | 1. Borane (BH₃) in THF2. H₂O₂, NaOH | 2-(4-chlorophenyl)-2-methylpropan-1-ol | Anti-Markovnikov, syn-addition |

| Hydrohalogenation | Hydrogen halide (e.g., HBr, HCl) | 1-chloro-4-(2-chloro-2-methylpropyl)benzene | Markovnikov addition |

Table 1: Summary of Hydrofunctionalization Reactions.[1]

Oxidation Reactions

The alkene moiety can be oxidized to introduce oxygen-containing functional groups, or it can be cleaved entirely under more vigorous conditions.[1]

| Reaction Type | Reagents & Conditions | Expected Product |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | 1-chloro-4-(2-(oxiran-2-yl)propyl)benzene |

| Syn-Dihydroxylation | OsO₄ (catalytic), NMO (re-oxidant) or cold, dilute KMnO₄ | 1-(4-chlorophenyl)-2-methylpropane-1,2-diol |

| Anti-Dihydroxylation | 1. m-CPBA2. H₃O⁺ | 1-(4-chlorophenyl)-2-methylpropane-1,2-diol |

| Oxidative Cleavage | 1. O₃ (Ozonolysis)2. Oxidative workup (e.g., H₂O₂) | 4-chlorophenylacetone and formaldehyde |

Table 2: Summary of Oxidation Reactions.[1]

Polymerization

The vinyl group in the structurally related compound, 4-Chloro-alpha-methylstyrene, allows it to act as a monomer in the production of various polymers.[2] These polymers can exhibit desirable properties such as high impact and chemical resistance.[2] By analogy, this compound can also be expected to undergo polymerization at the 2-methylallyl group, particularly in the presence of suitable initiators.

Reactions of the Chlorinated Aromatic Moiety

For completeness, the reactivity of the aryl chloride group is briefly summarized. These reactions are typically palladium-catalyzed cross-coupling processes.[1][3]

| Reaction Type | Reagents & Conditions | Expected Product |

| Heck Reaction | Alkene, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N) | Substituted alkene |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base (e.g., K₂CO₃) | Biaryl compound |

Table 3: Key Cross-Coupling Reactions of the Aryl Chloride Group.[1][3][4]

Caption: Selective functionalization pathways for this compound.

Experimental Protocols

The following sections provide generalized methodologies for key transformations of the 2-methylallyl group. Researchers should optimize conditions based on specific substrates and desired outcomes.

Protocol 1: Anti-Markovnikov Hydration (Hydroboration-Oxidation)

This two-step protocol yields the anti-Markovnikov alcohol.[1]

-

Materials: this compound, borane-tetrahydrofuran complex (BH₃·THF), tetrahydrofuran (THF, anhydrous), 3M aqueous sodium hydroxide (NaOH), 30% hydrogen peroxide (H₂O₂).

-

Procedure (Step 1: Hydroboration):

-

Dissolve this compound (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add BH₃·THF solution (approx. 0.5 equivalents for dialkylborane formation) dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor reaction completion via TLC or GC.

-

-

Procedure (Step 2: Oxidation):

-

Cool the reaction mixture back to 0 °C.

-

Slowly add 3M NaOH solution, followed by the dropwise addition of 30% H₂O₂. The addition of H₂O₂ can be exothermic.

-

Stir the mixture at room temperature for 1 hour.

-

-

Work-up:

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude alcohol, 2-(4-chlorophenyl)-2-methylpropan-1-ol, by column chromatography.

-

Protocol 2: Epoxidation

This protocol describes the formation of an epoxide using a peroxy acid.[1]

-

Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃).

-

Procedure:

-

Dissolve this compound (1 equivalent) in DCM.

-

Add m-CPBA (1.1-1.5 equivalents) portion-wise at room temperature. For sensitive substrates, the reaction can be performed at 0 °C.

-

Stir the mixture until the starting material is consumed, as monitored by TLC. The reaction is typically complete within a few hours.

-

-

Work-up:

-

Quench the reaction by adding saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

-

Purify the resulting epoxide by flash column chromatography.

-

Protocol 3: Palladium-Catalyzed Heck Coupling

This protocol outlines a general procedure for the Heck reaction, coupling the aryl chloride with an alkene.[3][5] Note that aryl chlorides are less reactive than bromides or iodides, and may require more forcing conditions or specialized catalyst systems.[1]

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

-

Materials: this compound, alkene coupling partner, palladium catalyst (e.g., Pd(OAc)₂, PdCl₂), phosphine ligand (e.g., PPh₃, P(o-tol)₃), a suitable base (e.g., triethylamine, potassium carbonate), and a polar aprotic solvent (e.g., DMF, NMP).

-

Procedure:

-

To an oven-dried flask under an inert atmosphere, add the palladium catalyst, ligand, and base.

-

Add the solvent, followed by this compound (1 equivalent) and the alkene (1.1-1.5 equivalents).

-

Heat the reaction mixture to the required temperature (typically 80-140 °C) and stir until completion (monitored by GC or LC-MS).

-

-

Work-up:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

-

Conclusion

This compound is a valuable synthetic building block due to the orthogonal reactivity of its aryl chloride and 2-methylallyl functionalities. The 2-methylallyl group, in particular, offers a rich landscape for chemical transformations, including a variety of addition and oxidation reactions. This allows for the selective and predictable introduction of diverse functional groups. A thorough understanding of the reaction conditions that favor transformation at either the olefin or the aryl chloride site is essential for leveraging this compound's full potential in the synthesis of novel materials and complex molecular targets relevant to the pharmaceutical and agrochemical industries.

References

Stability and Storage of 1-Chloro-4-(2-methylallyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Chloro-4-(2-methylallyl)benzene. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from analogous structures, including chlorobenzenes and substituted styrenes, to infer potential stability characteristics and handling protocols. It outlines the intrinsic chemical properties that may influence its degradation, provides best-practice recommendations for storage and handling to ensure its integrity, and presents a general methodology for conducting stability studies. This document is intended to serve as a valuable resource for professionals in research and drug development who handle this or structurally related compounds.

Introduction

This compound is a halogenated aromatic compound with an unsaturated alkyl substituent. Its chemical structure, featuring a reactive chlorobenzene moiety and a methylallyl group, suggests potential susceptibility to various degradation pathways. The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions, although aryl halides are generally less reactive than alkyl halides.[1][2][3] The 2-methylallyl group, with its double bond, is prone to oxidation, polymerization, and addition reactions.[4][5] Understanding these potential instabilities is crucial for maintaining the compound's purity and integrity during storage and handling, which is paramount for its application in research and pharmaceutical development.

Chemical Properties and Potential Degradation Pathways

The stability of this compound is dictated by the reactivity of its two main functional components: the chlorobenzene ring and the 2-methylallyl side chain.

-

Chlorobenzene Ring: The carbon-chlorine bond in aryl halides possesses a partial double bond character due to resonance, making it stronger and less susceptible to nucleophilic substitution compared to alkyl halides.[1][2] However, under certain conditions, such as exposure to strong nucleophiles, high temperatures, or specific catalysts, degradation can occur.

-

2-Methylallyl Group: The double bond in the allyl group is a site of high electron density, making it susceptible to electrophilic attack and oxidation. Exposure to atmospheric oxygen, light, and heat can initiate radical chain reactions, leading to the formation of peroxides, epoxides, aldehydes, ketones, and carboxylic acids. Furthermore, similar to styrene, the presence of the vinyl group suggests a propensity for polymerization, especially in the presence of heat, light, or catalysts.[6][7][8][9]

Potential degradation pathways could include the aerobic biodegradation initiated by oxygenase enzymes, as seen with other lower chlorinated benzenes.[10] Under anaerobic conditions, reductive dechlorination might be a possibility, although it is less common for monochlorinated benzenes.[10]

Hypothetical Degradation Pathway

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Preferably at 2-8 °C for long-term storage. | To minimize the rate of potential degradation reactions and polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the allyl group and degradation from atmospheric moisture. |

| Light | Protect from light by using amber-colored vials or storing in the dark. | To prevent photo-initiated degradation and polymerization. |

| Container | Store in a tightly sealed, appropriate container (e.g., glass vial with a secure cap). | To prevent exposure to air and moisture. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, and polymerization initiators. | To prevent chemical reactions that could degrade the compound. |

Handling Workflow

Caption: Recommended workflow for the storage and handling of this compound.

General Experimental Protocol for Stability Testing

For researchers wishing to perform formal stability studies on this compound, the following general protocol, based on established guidelines for pharmaceutical stability testing, can be adapted.[16][17][18][19][20]

Objective: To evaluate the stability of this compound under various environmental conditions and to identify potential degradation products.

Materials:

-

This compound (high purity)

-

Appropriate storage containers (e.g., amber glass vials with PTFE-lined caps)

-

Controlled environment chambers (for temperature and humidity)

-

Photostability chamber

-

Analytical instrumentation (e.g., HPLC, GC-MS, NMR)

Methodology:

-

Sample Preparation:

-

Dispense aliquots of the compound into the designated storage containers.

-

If the compound is a solid, it can be tested as is. If it is a liquid, it should be tested in its neat form.

-

For solution stability, prepare solutions in relevant solvents at a known concentration.

-

-

Storage Conditions and Timepoints:

-

Long-Term Stability: Store samples at 25 °C ± 2 °C / 60% RH ± 5% RH.

-

Accelerated Stability: Store samples at 40 °C ± 2 °C / 75% RH ± 5% RH.

-

Stress Testing:

-

Heat: Expose the sample to elevated temperatures (e.g., 60 °C, 80 °C).

-

Light: Expose the sample to light according to ICH Q1B guidelines.

-

Oxidation: Store the sample in the presence of an oxidizing agent (e.g., a solution of hydrogen peroxide).

-

Acid/Base Hydrolysis: Store the sample in acidic and basic solutions.

-

-

Timepoints:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24 months.

-

Accelerated: 0, 1, 3, 6 months.

-

Stress: Analyze at appropriate intervals to observe degradation.

-

-

-

Analytical Testing:

-

At each timepoint, analyze the samples for the following:

-

Appearance: Visual inspection for changes in color or physical state.

-

Assay: Quantify the amount of this compound remaining using a validated chromatographic method (e.g., HPLC or GC).

-

Purity/Degradation Products: Profile the sample for any new peaks using chromatography. Identify and quantify any significant degradation products. Mass spectrometry (MS) coupled with chromatography is essential for structural elucidation of unknown impurities.

-

-

-

Data Analysis:

-

Plot the assay value as a function of time for each storage condition.

-

Determine the rate of degradation and the shelf-life of the compound under the tested conditions.

-

Characterize the degradation products formed under stress conditions to understand the degradation pathways.

-

Conclusion

While specific stability data for this compound is not extensively documented, its chemical structure suggests a susceptibility to oxidation and polymerization of the methylallyl group. Therefore, stringent storage and handling procedures are necessary to maintain its integrity. It is recommended to store the compound in a cool, dry, and dark environment under an inert atmosphere. For critical applications, it is advisable to perform in-house stability studies to establish a reliable shelf-life and to understand its degradation profile under specific laboratory conditions. The general protocol provided herein serves as a starting point for such investigations.

References

- 1. brainly.in [brainly.in]

- 2. rajdhanicollege.ac.in [rajdhanicollege.ac.in]

- 3. youtube.com [youtube.com]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US2867672A - Method of minimizing styrene polymerization during storage - Google Patents [patents.google.com]

- 7. plasticseurope.org [plasticseurope.org]

- 8. ushazmatstorage.com [ushazmatstorage.com]

- 9. shell.com [shell.com]

- 10. microbe.com [microbe.com]

- 11. web.mit.edu [web.mit.edu]

- 12. ossila.com [ossila.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 16. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]

- 17. stabilityhub.com [stabilityhub.com]

- 18. Stability testing protocols | PPTX [slideshare.net]

- 19. pharmtech.com [pharmtech.com]

- 20. japsonline.com [japsonline.com]

Commercial Sourcing and Synthetic Guide for 1-Chloro-4-(2-methylallyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic protocols for 1-Chloro-4-(2-methylallyl)benzene (CAS No. 23063-65-2), a key intermediate in organic synthesis. This document is intended to assist researchers and professionals in sourcing this compound and understanding its preparation for applications in drug discovery and materials science.

Introduction to this compound

This compound is a halogenated aryl-substituted alkene.[1] Its structure, featuring a reactive 2-methylallyl group and a chlorine-substituted aromatic ring, makes it a versatile building block in synthetic chemistry. The chlorine atom can participate in various cross-coupling reactions, while the alkene moiety allows for a range of addition and polymerization reactions.[1] This dual reactivity is valuable for constructing more complex molecules, including potential pharmaceutical and agrochemical agents.[1]

Key Chemical Data:

Commercial Suppliers

Several chemical suppliers list this compound in their catalogs. However, it is often synthesized on demand or available in limited research quantities. Pricing and detailed specifications such as purity grades and available quantities typically require a direct inquiry with the supplier.

Table 1: Commercial Supplier Information for this compound

| Supplier | Website | Catalog Number | Purity | Available Quantities | Price |

| Benchchem | www.benchchem.com | B1607111[1] | Inquiry Required | Inquiry Required | Inquiry Required |

| SynQuest Labs | www.synquestlabs.com | 1900-5-10[2] | Inquiry Required | Inquiry Required | Price on Application[2] |

| CymitQuimica | www.cymitquimica.com | IN-DA002M31[5] | Inquiry Required | Inquiry Required | Inquiry Required |

| Apollo Scientific | www.apolloscientific.co.uk | Inquiry Required | Inquiry Required | Inquiry Required | Inquiry Required |

| Pfaltz & Bauer | www.pfaltzandbauer.com | Inquiry Required | Inquiry Required | Inquiry Required | Inquiry Required |

| Rieke Metals | www.riekemetals.com | Inquiry Required | Inquiry Required | Inquiry Required | Inquiry Required |

| MP Biomedicals | www.mpbio.com | Inquiry Required | Inquiry Required | Inquiry Required | Inquiry Required |

Note: The information in this table is based on publicly available catalog data and may be subject to change. Researchers are advised to contact suppliers directly for the most current information.

Synthetic Protocol: Friedel-Crafts Alkylation

The primary method for synthesizing this compound is the Friedel-Crafts alkylation of chlorobenzene with methallyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[1] The chlorine substituent on the benzene ring is an ortho, para-directing group, leading to a mixture of isomers, with the desired para-substituted product being a major component.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment. All reagents are corrosive and/or toxic.

Materials and Equipment:

-

Three-necked, round-bottomed flask (500 mL)

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Chlorobenzene (reagent grade)

-

Methallyl chloride (3-chloro-2-methyl-1-propene)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Assemble a dry 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

-

Reagent Charging: Charge the flask with chlorobenzene (e.g., 112.5 g, 1.0 mol) and anhydrous dichloromethane (200 mL). Stir the mixture and allow it to cool to 0-5 °C.

-

Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (e.g., 40.0 g, 0.3 mol) to the stirred solution while maintaining the temperature below 10 °C. The mixture may become a slurry.

-

Alkylation: Add methallyl chloride (e.g., 27.2 g, 0.3 mol) to the dropping funnel. Add the methallyl chloride dropwise to the reaction mixture over a period of 1-2 hours. Maintain vigorous stirring and keep the internal temperature between 5-10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is deemed complete, slowly and carefully quench the reaction by pouring the mixture over crushed ice (approx. 300 g) in a large beaker with stirring. This should be done in a fume hood as HCl gas will be evolved.

-

Workup: Transfer the quenched mixture to a separatory funnel. Add 1M HCl (100 mL) and shake. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with:

-

100 mL of 1M HCl

-

100 mL of water

-

100 mL of saturated NaHCO₃ solution (caution: potential for gas evolution)

-

100 mL of brine

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

-

Purification: The resulting crude product will be a mixture of ortho and para isomers. Purify the crude oil by vacuum distillation to isolate the this compound (para isomer).

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | 23063-65-2 | Benchchem [benchchem.com]

- 2. 23063-65-2 | 1900-5-10 | 4-(2-Methylprop-2-en-1-yl)chlorobenzene | SynQuest Laboratories [synquestlabs.com]

- 3. 1-Chloro-4-(2-methyl-2-propen-1-yl)benzene | C10H11Cl | CID 89985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. cymitquimica.com [cymitquimica.com]

Navigating the Unseen: A Technical Guide to the Safe Handling of 1-Chloro-4-(2-methylallyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a formal Safety Data Sheet (SDS). 1-Chloro-4-(2-methylallyl)benzene is a chemical for research and development purposes and lacks extensive, publicly available safety and toxicological data. The information herein is compiled from general principles of chemical safety, data on structurally related compounds, and available chemical properties. All personnel handling this compound must be adequately trained in chemical safety and should consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

Introduction

This compound (CAS No. 23063-65-2) is a halogenated aromatic hydrocarbon.[1][2] Its structure, featuring a chlorinated benzene ring and a reactive methylallyl group, makes it a versatile intermediate in organic synthesis. However, these same structural features suggest potential reactivity and biological activity that necessitate careful handling. This guide provides a comprehensive overview of the known properties and inferred safety precautions for this compound.

Physicochemical and Hazard Information

While a comprehensive, verified dataset for this compound is not available, the following table summarizes its basic properties.

| Property | Value | Source |

| CAS Number | 23063-65-2 | [1][2] |

| Molecular Formula | C₁₀H₁₁Cl | [1][2] |

| Molecular Weight | 166.65 g/mol | [1][2] |

| Physical State | Not explicitly stated, likely a liquid | Inferred |

| Flash Point | 84.9°C | [3] |

| Vapor Pressure | 0.219 mmHg at 25°C | [3] |

Hazard Classification (Inferred):

Due to the lack of specific data, a definitive GHS classification is not possible. However, based on the presence of a chlorinated aromatic moiety and an older "Xi" (irritant) classification, the following hazards should be assumed:

-

Skin Irritant: May cause skin irritation upon contact.

-

Eye Irritant: May cause serious eye irritation.

-

Respiratory Irritant: Vapors or mists may be irritating to the respiratory tract.

-

Harmful if Swallowed: Ingestion may cause adverse health effects.

-

Chronic Hazards: Prolonged or repeated exposure to chlorinated hydrocarbons can lead to organ damage.[4]

Toxicological Data (Analog Compound)

No specific toxicological data (e.g., LD50, LC50) for this compound was found. The following data is for the structurally related compound 1-Chloro-4-nitrobenzene (CAS 100-00-5) and should be used for hazard assessment with caution, recognizing that the nitro group may impart different toxicological properties than the methylallyl group.

| Metric | Value | Species | Route | Source |

| LD50 | 420 mg/kg | Rat | Oral | [5] |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

The following protocols are based on general best practices for handling irritant and potentially hazardous chemicals in a laboratory setting.[6][7][8]

4.1. Engineering Controls

-

All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7]

-

Ensure that an eyewash station and safety shower are readily accessible in the work area.

4.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.

-

Skin Protection:

-

Wear a flame-retardant lab coat.

-

Use chemically resistant gloves (e.g., nitrile, neoprene). Glove material should be selected based on the specific solvent used, if any. Always inspect gloves for integrity before use and wash hands thoroughly after removal.

-

-

Respiratory Protection: If work outside of a fume hood is unavoidable and there is a risk of generating aerosols or vapors, a respirator with an appropriate organic vapor cartridge may be required. Consult with your institution's EHS for respirator selection and fit-testing.

4.3. General Handling Procedures

-

Avoid direct contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Use the smallest quantity of the chemical necessary for the experiment.[6]

-

Keep containers tightly closed when not in use.[9]

-

Transport chemicals in secondary, shatter-resistant containers.[7]

Spill and Waste Management

5.1. Spill Response

-

Small Spills (in a fume hood):

-

Alert others in the area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbent material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Large Spills (or any spill outside a fume hood):

-

Evacuate the immediate area.

-

Alert your supervisor and institutional EHS.

-

Prevent the spill from entering drains.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

5.2. Waste Disposal

-

All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous waste.[10]

-

Follow all local, state, and federal regulations for the disposal of chlorinated aromatic waste.[11][12]

-

Do not dispose of this chemical down the drain.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from planning to disposal.

Caption: A logical workflow for the safe handling of this compound.

Inferred Signaling Pathway and Toxicity Mechanism

There is no specific information on the signaling pathways or toxicological mechanisms of this compound. As a chlorinated aromatic hydrocarbon, it can be inferred that its toxicity may be related to its lipophilic nature, allowing it to accumulate in fatty tissues. Metabolism of such compounds by cytochrome P450 enzymes in the liver can sometimes lead to the formation of reactive intermediates that can cause cellular damage.

The following diagram illustrates a generalized, hypothetical toxicity pathway for a chlorinated aromatic hydrocarbon.

Caption: A generalized, hypothetical toxicity pathway for chlorinated aromatic hydrocarbons.

Conclusion

While this compound is a valuable research chemical, the lack of comprehensive safety data necessitates a cautious and conservative approach to its handling. All users must adhere to strict safety protocols, utilize appropriate engineering controls and personal protective equipment, and be prepared for emergency situations. Further toxicological studies are warranted to fully characterize the safety profile of this compound.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 1-Chloro-4-(2-methyl-2-propen-1-yl)benzene | C10H11Cl | CID 89985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 23063-65-2 | this compound [chemindex.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. research.wayne.edu [research.wayne.edu]

- 7. ehs.umich.edu [ehs.umich.edu]

- 8. SOP: Irritants | PennEHRS [ehrs.upenn.edu]

- 9. fishersci.com [fishersci.com]

- 10. Chlorinated hydrocarbons (CHCs) | epa.vic.gov.au [epa.vic.gov.au]

- 11. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 1-Chloro-4-(2-methylallyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species with an organohalide, and has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Aryl chlorides, such as 1-Chloro-4-(2-methylallyl)benzene, are attractive coupling partners due to their lower cost and wider availability compared to the corresponding bromides and iodides.[3] However, the inherent stability of the C-Cl bond presents a challenge, often necessitating the use of specialized, highly active catalyst systems.[3][4]

These application notes provide a detailed overview and generalized protocols for the Suzuki-Miyaura coupling of this compound with various boronic acids. The protocols and data presented are based on established methodologies for the coupling of challenging aryl chlorides and serve as a starting point for reaction optimization.

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These conditions are based on protocols for structurally similar, less reactive aryl chlorides and may require optimization for specific substrates.

| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 18 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | CsF (2) | Dioxane | 110 | 24 | 88 |

| 3 | 3-Thiopheneboronic acid | [Pd(allyl)Cl]₂ (1) | cataCXium® A (2) | K₂CO₃ (3) | t-BuOH/H₂O (5:1) | 90 | 16 | 78 |

| 4 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 120 | 12 | 75 |

Experimental Protocols